PNMT Inhibitory Potency: 1.85–3.70 × 10³‑Fold Weaker than SK&F 29661
The compound inhibits phenylethanolamine N‑methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11 × 10⁶ nM (i.e., 1.11 mM) [1]. In contrast, the prototypical PNMT inhibitor SK&F 29661 exhibits Ki values of 6 × 10⁻⁷ M (600 nM) in CNS tissue and 3 × 10⁻⁷ M (300 nM) in adrenal tissue [2]. The target compound is therefore 1,850‑fold to 3,700‑fold less potent than SK&F 29661, depending on the tissue source.
| Evidence Dimension | In vitro inhibitory activity against PNMT |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | SK&F 29661: Ki = 600 nM (CNS) and 300 nM (adrenal) |
| Quantified Difference | ~1,850‑fold (CNS) to ~3,700‑fold (adrenal) weaker |
| Conditions | Radiochemical assay using bovine PNMT (target compound); radiochemical assay using rat CNS and adrenal PNMT (comparator) |
Why This Matters
This compound serves as an ideal negative control or tool to probe weak‑binding interactions in PNMT‑mediated pathways, avoiding the confounding high‑potency effects of SK&F 29661.
- [1] BindingDB. (2007). BDBM50367284: Affinity Data for 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine against Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] Pendleton, R. G., Gessner, G., Weiner, G., Jenkins, B., Sawyer, J., Bondinell, W., & Intoccia, A. (1991). Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. Journal of Pharmacology and Experimental Therapeutics, 259(3), 1048–1055. View Source
